molecular formula C19H20N6O2S B2735163 4-(4-methoxyphenyl)-6-[4-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperazin-1-yl]pyrimidine CAS No. 1351586-67-8

4-(4-methoxyphenyl)-6-[4-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperazin-1-yl]pyrimidine

Cat. No.: B2735163
CAS No.: 1351586-67-8
M. Wt: 396.47
InChI Key: GLSQQZMKKNIFMT-UHFFFAOYSA-N
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Description

This compound features a pyrimidine core substituted at the 4-position with a 4-methoxyphenyl group and at the 6-position with a piperazine moiety bearing a 4-methyl-1,2,3-thiadiazole-5-carbonyl group.

Properties

IUPAC Name

[4-[6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]-(4-methylthiadiazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N6O2S/c1-13-18(28-23-22-13)19(26)25-9-7-24(8-10-25)17-11-16(20-12-21-17)14-3-5-15(27-2)6-4-14/h3-6,11-12H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLSQQZMKKNIFMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)N2CCN(CC2)C3=NC=NC(=C3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the individual ring systems. The pyrimidine ring can be synthesized through a condensation reaction involving a methoxyphenyl derivative and a suitable amine. The piperazine ring is often introduced through nucleophilic substitution reactions. Finally, the thiadiazole ring can be formed through cyclization reactions involving sulfur-containing reagents.

Industrial Production Methods

Industrial production of such complex molecules often involves optimizing the reaction conditions to maximize yield and purity. This can include the use of high-throughput screening methods to identify the best catalysts and solvents for each step of the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can occur at the pyrimidine ring, potentially leading to the formation of dihydropyrimidine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions can be facilitated by the use of bases such as sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group can lead to the formation of quinone derivatives, while reduction of the pyrimidine ring can yield dihydropyrimidines.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. Compounds similar to 4-(4-methoxyphenyl)-6-[4-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperazin-1-yl]pyrimidine have shown significant activity against various cancer cell lines. For instance:

  • A study demonstrated that derivatives with methoxy and thiadiazole groups exhibited cytotoxic effects against A-431 and Jurkat cell lines with IC50 values lower than those of standard chemotherapeutics like doxorubicin .
  • Another investigation found that the presence of electron-withdrawing groups significantly enhances antiproliferative activity against human cancer cell lines .

Antimicrobial Properties

In addition to anticancer activity, compounds containing thiadiazole and piperazine moieties have been investigated for their antimicrobial properties:

  • Research has shown that certain derivatives exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria.
  • The mechanism often involves disruption of bacterial cell membranes or inhibition of essential bacterial enzymes .

Neuropharmacological Applications

The potential neuropharmacological applications of this compound have also been explored:

  • Anticonvulsant Activity : Some derivatives have been tested for their efficacy in models of epilepsy, showing promising anticonvulsant properties.
  • Cognitive Enhancement : Preliminary studies suggest that certain piperazine derivatives can improve cognitive function in animal models .

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. If it acts on a receptor, it may either activate or block the receptor, modulating the downstream signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substituent Analysis

Target Compound
  • Core : Pyrimidine
  • Substituents: 4-(4-Methoxyphenyl): Enhances membrane permeability and aromatic interactions.
Compound : 5-[4-(4-Methoxyphenyl)Piperazin-1-yl]Sulfonyl-1,3-DimethylPyrimidine-2,4-Dione
  • Core : Pyrimidine-2,4-dione (uracil derivative).
  • Methyl groups at 1,3-positions: Steric hindrance may reduce enzymatic degradation.
  • Key Difference : The absence of a thiadiazole moiety limits sulfur-based interactions compared to the target compound .
Compound : 4-[4-(3,4-Dichlorophenyl)Piperazin-1-yl]-5-(4-Fluorophenyl)-6-MethylThieno[2,3-d]Pyrimidine
  • Core: Thieno[2,3-d]pyrimidine (fused thiophene-pyrimidine system).
  • Substituents :
    • 3,4-Dichlorophenyl and 4-fluorophenyl groups: Halogenated aromatic rings improve binding to hydrophobic pockets.
    • Methyl group at 6-position: Modulates steric effects.
  • Key Difference: The fused thiophene ring enhances rigidity and electronic effects, contrasting with the non-fused pyrimidine core of the target compound .

Structural and Pharmacological Implications

Feature Target Compound Compound Compound
Core Heterocycle Pyrimidine Pyrimidine-2,4-dione Thieno[2,3-d]pyrimidine
Key Substituents Thiadiazole-piperazine Piperazine sulfonyl Dichlorophenyl/fluorophenyl
Molecular Weight ~450 g/mol (estimated) ~430 g/mol ~490 g/mol
Potential Targets Kinases, microbial enzymes Nucleotidases, proteases Tyrosine kinases, GPCRs
  • Thiadiazole vs. Sulfonyl Groups : The thiadiazole in the target compound may confer better metabolic stability than the sulfonyl group in due to reduced susceptibility to hydrolysis .
  • Fused vs. Non-Fused Cores: The thienopyrimidine in offers planar rigidity for tight binding, whereas the non-fused pyrimidine in the target compound allows greater conformational adaptability .

Biological Activity

The compound 4-(4-methoxyphenyl)-6-[4-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperazin-1-yl]pyrimidine represents a complex organic molecule with significant potential in medicinal chemistry. This compound combines structural features from pyrimidine, piperazine, and thiadiazole, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C19H20N6O2SC_{19}H_{20}N_{6}O_{2}S with a molecular weight of 396.47 g/mol. The structure incorporates a methoxyphenyl group and a thiadiazole moiety, which are critical for its biological activity.

Property Value
Molecular FormulaC19H20N6O2SC_{19}H_{20}N_{6}O_{2}S
Molecular Weight396.47 g/mol
IUPAC Name4-(4-methoxyphenyl)-6-[4-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperazin-1-yl]pyrimidine
CAS Number1351586-67-8

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds similar to the one have shown significant activity against various cancer cell lines. A study demonstrated that derivatives with methoxy and thiadiazole groups exhibited cytotoxic effects against A-431 and Jurkat cell lines with IC50 values lower than those of standard chemotherapeutics like doxorubicin . The mechanism appears to involve interactions with cellular proteins through hydrophobic contacts, enhancing their antiproliferative effects.

Antimicrobial Activity

Thiadiazole derivatives have been recognized for their antibacterial properties. Research indicates that compounds containing a thiadiazole ring can inhibit bacterial growth effectively. For example, studies have shown that certain thiadiazole-based compounds demonstrate potent antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, suggesting that the incorporation of this moiety into drug design could lead to novel antimicrobial agents .

Enzyme Inhibition

The compound’s piperazine component may contribute to its ability to inhibit specific enzymes. Similar molecules have been studied as inhibitors of fatty acid amide hydrolase (FAAH), an enzyme involved in lipid metabolism and pain regulation. Inhibition of FAAH by related compounds has been associated with increased levels of endogenous cannabinoids in the brain, leading to analgesic effects in animal models . This suggests that the compound could be explored for its potential in pain management therapies.

Case Studies

  • Anticancer Efficacy : A derivative structurally related to the target compound was tested for its anticancer properties in vitro against several cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, with further studies needed to elucidate the precise mechanism of action .
  • Antimicrobial Testing : In a comparative study involving various thiadiazole derivatives, the compound exhibited notable antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for E. coli, indicating its potential as an antimicrobial agent .

Q & A

Basic: What are the common synthetic routes for 4-(4-methoxyphenyl)-6-[4-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperazin-1-yl]pyrimidine?

Methodological Answer:
The synthesis typically involves multi-step reactions:

Core Pyrimidine Formation : Condensation of barbituric acid derivatives with aldehydes and amines under solvent-free or microwave-assisted conditions to form the pyrimidine core .

Piperazine-Thiadiazole Conjugation : The piperazine moiety is introduced via nucleophilic substitution or coupling reactions. The 4-methyl-1,2,3-thiadiazole-5-carbonyl group is synthesized separately through cyclization of thiosemicarbazides and subsequent oxidation, then coupled to piperazine using carbodiimide-mediated amidation .

Final Assembly : The thiadiazole-piperazine intermediate is attached to the pyrimidine core via a Buchwald–Hartwig or Ullmann coupling, optimized for regioselectivity .

Basic: How is the molecular structure of this compound characterized?

Methodological Answer:
Structural elucidation employs:

  • X-ray Crystallography : Resolves bond lengths, angles, and supramolecular interactions (e.g., hydrogen bonding in piperazinium salts) .
  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm; thiadiazole carbons at δ 160–170 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .

Advanced: How can the thiadiazole moiety be modified to enhance biological activity?

Methodological Answer:
Structure-activity relationship (SAR) studies suggest:

  • Substituent Variation : Replace the 4-methyl group with electron-withdrawing groups (e.g., Cl, CF3_3) to improve target binding. For example, 4-chlorothiadiazole derivatives show enhanced antimicrobial activity .
  • Bioisosteric Replacement : Substitute thiadiazole with 1,2,4-triazole or oxadiazole to modulate solubility and metabolic stability while retaining activity .
  • Conformational Restriction : Introduce fused rings (e.g., thiadiazolo[3,2-a]pyrimidinones) to pre-organize the molecule for target engagement .

Advanced: What strategies resolve contradictions in biological activity data across studies?

Methodological Answer:
Contradictions often arise from assay variability or structural impurities. Mitigation strategies include:

  • Standardized Assays : Use validated in vitro models (e.g., MIC for antimicrobial activity; MTT for cytotoxicity) with positive controls (e.g., ciprofloxacin for bacteria) .
  • Purity Verification : Confirm compound purity (>95%) via HPLC and elemental analysis before testing .
  • Meta-Analysis : Cross-reference data with structurally analogous compounds (e.g., pyridazine derivatives with piperazine-thiadiazole motifs) to identify trends .

Advanced: What in vitro models are suitable for evaluating its pharmacological potential?

Methodological Answer:

  • Antimicrobial Activity :
    • Bacterial Strains : Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) models with broth microdilution to determine MIC values .
    • Fungal Strains : C. albicans in Sabouraud dextrose agar .
  • Anticancer Activity :
    • Cell Lines : MCF-7 (breast), A549 (lung), and HepG2 (liver) cancer cells in MTT assays .
    • Mechanistic Studies : Flow cytometry for apoptosis (Annexin V/PI staining) and Western blotting for caspase-3 activation .

Advanced: How to analyze thermal stability and its implications for formulation?

Methodological Answer:

  • Thermogravimetric Analysis (TGA) : Determines decomposition temperature (Td_d). For example, related piperazine-thiadiazole derivatives show Td_d > 200°C, suggesting solid-state stability .
  • Differential Scanning Calorimetry (DSC) : Identifies melting points and polymorphic transitions. A sharp endothermic peak indicates crystalline purity .
  • Formulation Guidance : High Td_d supports tablet formulation via direct compression, while low melting points may necessitate encapsulation .

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